molecular formula C21H17FN4O3 B2537812 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile CAS No. 2034372-60-4

3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2537812
CAS No.: 2034372-60-4
M. Wt: 392.39
InChI Key: AKZNICDUZACKMN-UHFFFAOYSA-N
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Description

3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Agents

The 2,4-diaminoquinazoline class, related in structure to quinazolinones, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, indicating potential applications in tuberculosis drug discovery. Systematic exploration of this series has helped in understanding structure-activity relationships crucial for potency, demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).

Luminescent Properties and Photo-induced Electron Transfer

Compounds with piperazine substituents have shown notable luminescent properties and photo-induced electron transfer capabilities, which could be valuable in developing molecular probes or materials for optical applications. The fluorescence quantum yields and free energy of charge separation of such compounds have been studied, indicating potential use in pH sensing and fluorescence quenching mechanisms (Gan et al., 2003).

Antibacterial Agents

The synthesis and structure-activity relationship studies of quinolone and naphthyridine carboxylic acids, including modifications with piperazinyl side chains, have elucidated their antibacterial activity. These studies highlight the significance of side chains and fluorine substituents in enhancing activity against Gram-negative organisms, suggesting possible research applications in developing new antibacterial drugs (Sánchez et al., 1988).

Molecular Probes for Nanoparticles

Derivatives involving carboxylic groups have been identified as sensitive molecular probes for nanoparticles, such as ZnO, showcasing unusual fluorescence features. These findings indicate applications in materials science, particularly in the detection and interaction studies of nanoparticles (Bekere et al., 2013).

Human Metabolite Identification and Transporter-Mediated Excretion Studies

Studies on the human metabolites of certain compounds have provided insights into the renal and hepatic excretion processes mediated by transporters. Such research is crucial for understanding drug metabolism and optimizing pharmacokinetic properties for therapeutic applications (Umehara et al., 2009).

Properties

IUPAC Name

3-[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c22-15-4-5-18-17(11-15)20(28)26(21(29)24-18)16-6-8-25(9-7-16)19(27)14-3-1-2-13(10-14)12-23/h1-5,10-11,16H,6-9H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZNICDUZACKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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